molecular formula C10H14N2O5 B2648703 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate CAS No. 126264-03-7

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate

Cat. No.: B2648703
CAS No.: 126264-03-7
M. Wt: 242.231
InChI Key: PZJYMLLADNBEON-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a unique organic compound with a molecular formula of C10H14N2O5 and a molecular weight of 242.23 g/mol This compound is characterized by its imidazole ring structure, which is substituted with carboxypropyl and dimethyl groups

Scientific Research Applications

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.

    Industry: It is utilized in the development of new materials and as an additive in various industrial processes

Preparation Methods

The synthesis of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazole derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs, making the process more efficient for large-scale manufacturing.

Chemical Reactions Analysis

1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1S)-1,3-dicarboxypropyl]-4,5-dimethyl-1H-imidazol-3-ium-3-olate stands out due to its unique substitution pattern on the imidazole ring. Similar compounds include:

Properties

IUPAC Name

(2S)-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJYMLLADNBEON-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([N+](=CN1[C@@H](CCC(=O)O)C(=O)O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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